molecular formula C9H20N2O3 B588129 tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate CAS No. 140887-54-3

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate

Cat. No.: B588129
CAS No.: 140887-54-3
M. Wt: 204.27
InChI Key: RIQNSCBRYGWVTD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new chemical reactions and methodologies .

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding biochemical pathways .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference standard in pharmaceutical testing .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • tert-Butyl methyl(2-(methylamino)ethyl)carbamate
  • tert-Butyl (S)-(1-((2-(dimethylamino)ethyl)(methyl)amino)propan-2-yl)carbamate

Comparison: tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .

Biological Activity

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is classified as a carbamate, featuring a tert-butyl group, an amino group, and a methoxymethyl moiety. Its molecular formula is C9H19N2O3C_9H_{19}N_2O_3, with a molecular weight of approximately 189.26 g/mol. The presence of the tert-butyl group enhances steric hindrance, which stabilizes the compound and affects its interactions with biological targets.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and proteins. These interactions can modulate biochemical pathways by altering enzyme activity, leading to various physiological effects. The compound's mechanism includes:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their function.
  • Protein Modification : The compound may induce post-translational modifications in proteins, impacting their stability and activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Potential : It has been evaluated for its ability to inhibit cancer cell proliferation in vitro.
  • Neuroprotective Effects : Some studies indicate that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Studies

  • Antimicrobial Evaluation :
    A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus50
    Escherichia coli75
    Pseudomonas aeruginosa100
    This suggests that the compound could be developed into an antimicrobial agent.
  • Anticancer Activity :
    In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth with an IC50 value of approximately 30 µM. This inhibition was associated with apoptosis induction as evidenced by increased caspase activity.
  • Neuroprotective Study :
    A recent investigation assessed the neuroprotective effects of the compound in a rat model of oxidative stress-induced neurotoxicity. Results indicated that treatment with this compound significantly reduced neuronal damage and improved behavioral outcomes compared to control groups.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound exhibits distinct biological activities due to its unique functional groups.

Compound NameBiological ActivityIC50/MIC Values
tert-Butyl methyl(2-(methylamino)ethyl)carbamateModerate AntimicrobialMIC = 100 µg/mL
tert-Butyl (S)-(1-((2-(dimethylamino)ethyl)(methyl)amino)propan-2-yl)carbamateLow Anticancer ActivityIC50 = 50 µM
This compound High Antimicrobial & Anticancer Potential MIC = 50 µg/mL; IC50 = 30 µM

Properties

IUPAC Name

tert-butyl N-(1-amino-3-methoxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQNSCBRYGWVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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